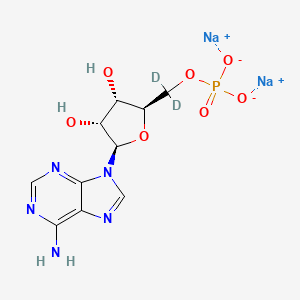

Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt

Description

BenchChem offers high-quality Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12N5Na2O7P |

|---|---|

Molecular Weight |

393.20 g/mol |

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-dideuteriomethyl] phosphate |

InChI |

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i1D2;; |

InChI Key |

QGXLVXZRPRRCRP-FWHKZIDCSA-L |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt: A Comprehensive Technical Guide for Quantitative Mass Spectrometry and Metabolic Profiling

Executive Summary

In the realm of cellular bioenergetics and systems biology, accurate quantification of Adenosine 5'-Monophosphate (AMP) is critical. As the primary allosteric activator of AMP-activated protein kinase (AMPK), AMP serves as the definitive molecular sensor for cellular energy homeostasis. Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt (AMP-d2) is a highly specialized, stable isotope-labeled internal standard designed to eliminate analytical variance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

This whitepaper provides an in-depth mechanistic analysis of AMP-d2, detailing its structural rationale, its role in Stable Isotope Dilution Analysis (SIDA), and field-validated methodologies for drug development and metabolic flux analysis.

Chemical & Structural Profiling: The Causality of Design

The design of AMP-d2 is not arbitrary; it is engineered to solve specific physicochemical challenges encountered during metabolite extraction and ionization [1].

Isotopic Placement (5',5''-d2)

In AMP-d2, two hydrogen atoms at the 5' carbon of the ribose ring are replaced by deuterium (

-

Causality of Placement: Deuterium atoms bound to carbon are non-exchangeable in aqueous biological matrices. If the deuterium were placed on hydroxyl (-OH) or amine (-NH

) groups, the label would rapidly exchange with the aqueous solvent during sample preparation, rendering the internal standard useless. The 5',5'' positions ensure absolute isotopic stability throughout aggressive extraction protocols. -

Mass Shift: The substitution provides a precise +2.012 Da mass shift compared to endogenous AMP, allowing mass spectrometers to easily distinguish the standard from the biological analyte without isobaric interference.

The Disodium Salt Form

Metabolites like AMP are highly polar. The free acid form of AMP exhibits variable solubility and stability.

-

Causality of the Salt: Converting the molecule to a disodium salt neutralizes the phosphate group, drastically increasing its solubility in the aqueous buffers used for initial cell lysis and extraction, ensuring rapid and homogenous integration into the biological matrix [2].

Table 1: Physicochemical Properties

| Property | Specification | Analytical Significance |

| Nomenclature | Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt | Standardized nomenclature for isotopic labeling. |

| Molecular Formula | Dictates the exact mass for high-resolution MS. | |

| Molecular Weight | ~393.2 g/mol | +2 Da shift from unlabeled AMP disodium. |

| Isotopic Purity | Typically >98% | Minimizes background signal in the unlabeled MRM channel. |

| Solubility | High in | Ensures uniform spiking into biological samples. |

Mechanistic Role in Analytical Chemistry: Stable Isotope Dilution Analysis (SIDA)

SIDA coupled with LC-MS/MS is the gold standard for small molecule quantification[3]. Biological matrices (plasma, tissue lysates) cause severe matrix effects —endogenous compounds co-eluting with the analyte that either suppress or enhance the ionization efficiency in the MS source.

By spiking a known concentration of AMP-d2 into the sample before extraction, researchers create a self-validating system. Because AMP and AMP-d2 share identical physicochemical properties, they experience the exact same extraction losses, chromatographic retention times, and ionization suppression. The mass spectrometer measures the ratio of the endogenous AMP signal to the AMP-d2 signal, mathematically canceling out matrix-induced analytical errors.

Caption: Workflow of Stable Isotope Dilution Analysis (SIDA) using AMP-d2.

Experimental Protocols: A Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines the exact step-by-step methodology for quantifying intracellular AMP using AMP-d2[1, 4].

Phase 1: Sample Quenching and IS Spiking

Metabolism occurs on a sub-second timescale. Immediate quenching is required to prevent the artificial conversion of ATP to AMP during sample handling.

-

Quenching: Aspirate culture media from cells and immediately add 1.0 mL of pre-chilled (-80°C) 80% Methanol/20% Water.

-

Spiking: Immediately add 20 µL of the AMP-d2 working internal standard solution (e.g., 500 ng/mL in water) to the lysate.

-

Lysis: Scrape cells on ice and transfer the suspension to a microcentrifuge tube.

Phase 2: Extraction

-

Agitation: Vortex the homogenate for 5 minutes at 4°C to ensure complete protein precipitation and metabolite extraction.

-

Centrifugation: Centrifuge at 16,000 × g for 15 minutes at 4°C to pellet proteins and cellular debris.

-

Drying: Transfer the metabolite-rich supernatant to a new vial and evaporate to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried pellet in 100 µL of LC-MS starting mobile phase (e.g., 95% Water / 5% Acetonitrile with 10mM Ammonium Acetate).

Phase 3: LC-MS/MS Multiple Reaction Monitoring (MRM)

Configure the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The fragmentation of AMP yields a stable adenine base ion at m/z 136.1. Because the deuterium labels are on the ribose ring, the fragment ion for both labeled and unlabeled AMP is identical, providing a highly reliable MRM transition.

Table 2: Optimized MRM Parameters

| Analyte | Precursor Ion [M+H]+ | Product Ion | Collision Energy (CE) | Dwell Time |

| Endogenous AMP | 348.1 m/z | 136.1 m/z | 20 eV | 50 ms |

| AMP-d2 (IS) | 350.1 m/z | 136.1 m/z | 20 eV | 50 ms |

Quality Control Check: The protocol is self-validating if the retention time of m/z 348.1 and m/z 350.1 are perfectly aligned (typically within 0.05 minutes of each other).

Systems Biology Applications: The AMPK Pathway

In drug development, particularly for metabolic syndromes and oncology, researchers use AMP-d2 to precisely calculate the AMP/ATP ratio .

When cellular energy is depleted (e.g., via hypoxia or metabolic inhibitors), ATP is hydrolyzed to ADP, and adenylate kinase converts two ADP molecules into one ATP and one AMP. This causes a dramatic spike in AMP levels, which binds to the

Caption: AMPK activation pathway regulated by cellular AMP levels.

By utilizing AMP-d2, pharmacologists can confidently quantify the exact concentration of AMP required to trigger this pathway under various drug treatments, ensuring that observed metabolic shifts are biologically genuine and not artifacts of sample preparation.

References

Technical Guide: Synthesis of Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt

Executive Summary

This technical guide details the synthesis of Adenosine 5'-Monophosphate-5',5''-d2 (AMP-d2) , a stable isotope-labeled nucleotide analog critical for metabolic flux analysis, NMR structural elucidation, and mass spectrometry internal standardization.

The protocol utilizes a "Retrosynthetic Oxidation-Reduction Strategy" . Unlike enzymatic methods which can suffer from low yields and complex purification, this chemical approach ensures high isotopic enrichment (>98 atom% D) by oxidizing the 5'-hydroxyl of a protected adenosine precursor to a carboxylic acid/ester, followed by reduction with Lithium Aluminum Deuteride (LiAlD4). The final phosphorylation is achieved via the regioselective Yoshikawa protocol , ensuring high purity and scalability.

Strategic Rationale & Retrosynthesis

The synthesis is designed to overcome the primary challenge: introducing deuterium specifically at the 5'-position, which is non-exchangeable and metabolically stable.

Why this Route?

-

Isotopic Integrity: Direct exchange of 5'-protons is chemically impossible. The oxidation state must be manipulated (Alcohol

Acid -

Regioselectivity: The 2' and 3' hydroxyls are protected as an acetonide (isopropylidene) to prevent side reactions during the harsh reduction and phosphorylation steps.

-

Phosphorylation Efficiency: The Yoshikawa method (

in trimethyl phosphate) eliminates the need for complex 5'-protection/deprotection schemes often required in phosphoramidite chemistry.

Retrosynthetic Analysis

The following diagram illustrates the logical disassembly of the target molecule into commercially available starting materials.

Figure 1: Retrosynthetic analysis showing the disconnection approach from AMP-d2 back to Adenosine.

Detailed Experimental Protocol

Phase 1: Protection & Oxidation

Objective: Isolate the 5'-carbon for modification by protecting the ribose ring and oxidizing the 5'-alcohol.

Step 1.1: Synthesis of 2',3'-O-Isopropylideneadenosine

-

Suspend Adenosine (10 g, 37.4 mmol) in dry Acetone (200 mL).

-

Add p-Toluenesulfonic acid monohydrate (p-TsOH, 7.1 g, 37.4 mmol) and 2,2-Dimethoxypropane (20 mL).

-

Stir at room temperature (RT) for 4 hours until the solution becomes clear (indicates formation of the acetonide).

-

Neutralize with Sodium Bicarbonate (sat. aq.) and extract with Ethyl Acetate .[1][2]

-

Evaporate solvent to yield the protected nucleoside (Yield: ~90%).

Step 1.2: TEMPO/BAIB Oxidation to 5'-Carboxylic Acid

Rationale: We use the mild TEMPO/BAIB protocol (Epp & Widlanski, 1999) to avoid damaging the purine ring.

-

Dissolve the product from Step 1.1 (5 g) in Acetonitrile:Water (1:1, 50 mL).

-

Add TEMPO (0.2 eq) and BAIB (Bis(acetoxy)iodobenzene, 2.2 eq).

-

Stir at RT for 4-6 hours. Monitor by TLC (the acid is highly polar).

-

Esterification (In-situ): To facilitate purification and reduction, convert the acid to the methyl ester by adding Trimethylsilyldiazomethane (2M in hexanes) dropwise until the yellow color persists.

-

Quench with acetic acid, concentrate, and purify via silica gel flash chromatography (

gradient).-

Target Intermediate: Methyl 2',3'-O-isopropylideneadenosine-5'-carboxylate.

-

Phase 2: Deuterium Incorporation

Objective: Introduce the isotope label. Critical Control: All glassware must be oven-dried. Moisture will destroy the deuterated reagent.

-

Dissolve the methyl ester (3 g) in anhydrous THF (30 mL) under Argon.

-

Cool to 0°C in an ice bath.

-

Slowly add Lithium Aluminum Deuteride (LiAlD4) (2.0 eq, >98 atom% D) as a suspension in THF.

-

Note: LiAlD4 reduces the ester (-COOMe) to the alcohol (-CD2OH).

-

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Carefully add

(or -

Filter off aluminum salts through Celite.

-

Concentrate the filtrate to obtain 2',3'-O-Isopropylidene-adenosine-5',5''-d2 .

-

Validation: 1H NMR should show the complete disappearance of the H5'/H5'' signals (approx. 3.5-3.9 ppm).

-

Phase 3: Phosphorylation (Yoshikawa Protocol)

Objective: Regioselective phosphorylation of the 5'-hydroxyl.

-

Dissolve the deuterated nucleoside (1 g) in Trimethyl Phosphate (

, 10 mL).-

Note: Trimethyl phosphate acts as both solvent and scavenger.

-

-

Cool to 0°C.

-

Add Phosphorus Oxychloride (

) (1.5 eq) dropwise. -

Stir at 0°C for 2-3 hours.

-

Hydrolysis: Pour the reaction mixture into ice-cold TEAB buffer (Triethylammonium bicarbonate, 1M, pH 7.5). Stir for 30 mins.

-

Deprotection: Adjust pH to 1.5 using 1M HCl and stir at RT for 2 hours to remove the isopropylidene group.

-

Neutralize with NaOH to pH 7.0.

Phase 4: Purification & Salt Formation

-

Load the crude mixture onto a DEAE-Sephadex A-25 anion exchange column.

-

Elute with a linear gradient of TEAB (0.01M to 0.5M).

-

Collect fractions containing AMP-d2 (monitor UV at 260 nm).

-

Lyophilize to remove TEAB.

-

Convert to sodium salt by passing through a Dowex 50W (Na+ form) column.

-

Lyophilize to yield Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt as a white powder.

Mechanistic Workflow & Visualization

The following diagram details the reaction mechanism of the critical Yoshikawa phosphorylation step, highlighting the role of the phosphate solvent.

Figure 2: Mechanism of Yoshikawa Phosphorylation. The trialkyl phosphate solvent activates POCl3, ensuring selective attack at the primary 5'-hydroxyl.

Quality Control & Data Specifications

Characterization Table

| Parameter | Method | Expected Result |

| Identity | 1H NMR (D2O) | Absence of H5'/H5'' signals (3.7-3.9 ppm). H8 (8.5 ppm), H2 (8.2 ppm), H1' (6.1 ppm) present. |

| Isotopic Purity | HR-MS (ESI-) | Mass shift of +2.01 Da compared to standard AMP. (m/z ~348.04 for [M-H]-). |

| Chemical Purity | HPLC (C18) | >98% area under curve (260 nm). |

| Phosphate Content | 31P NMR | Single peak at ~4.0 ppm (relative to H3PO4). |

Troubleshooting Guide (Self-Validating)

-

Problem: Incomplete phosphorylation (presence of unreacted nucleoside).

-

Cause: Water contamination in Trimethyl phosphate.

-

Fix: Distill

over

-

-

Problem: Low Isotopic Enrichment.

-

Cause: Moisture in the LiAlD4 step.

-

Fix: Ensure LiAlD4 is fresh and THF is distilled from Na/Benzophenone.

-

-

Problem: 2',3'-Cyclic phosphate formation.

-

Cause: Incomplete protection or premature deprotection.

-

Fix: Verify the integrity of the acetonide group by NMR prior to phosphorylation.

-

References

-

Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A novel method for phosphorylation of nucleosides to 5'-nucleotides.[10] Tetrahedron Letters, 8(50), 5065-5068.[10] Link

-

Epp, J. B., & Widlanski, T. S. (1999). Facile Preparation of Nucleoside-5'-carboxylic Acids. The Journal of Organic Chemistry, 64(1), 293-295. Link

-

Ikemoto, T., et al. (2024). Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. International Journal of Molecular Sciences. (Discusses optimization of Yoshikawa conditions). Link

-

Clearsynth. [5',5''-D2]Adenosine Product Data. (Commercial reference for stable isotope standards). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. TEMPO [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Curly Arrow: TEMPO - BAIB oxidation [curlyarrow.blogspot.com]

- 7. EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 10. A novel method for phosphorylation of nucleosides to 5'-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Metabolic Flux Profiling: A Technical Guide to Deuterated AMP and Purine Isotope Tracing

Introduction

Purine metabolism is a cornerstone of cellular homeostasis, dictating energy transfer (ATP/AMP ratio), signaling cascades (AMPK activation), and nucleic acid synthesis. In pathological states such as cancer, ischemia, and immune modulation, cells dynamically rewire their purine networks, shifting between energy-intensive de novo biosynthesis and the more energy-efficient salvage pathway [1][1].

To map these metabolic dependencies accurately, steady-state concentration measurements are insufficient. Stable isotope tracing coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard. This whitepaper provides an authoritative guide on utilizing deuterated Adenosine Monophosphate (AMP-d5) and related stable isotopes (e.g., deuterium-labeled adenosine, 2D-hypoxanthine,

Mechanistic Grounding: The Purine Network

Cellular AMP pools are maintained through three intersecting routes:

-

De Novo Synthesis : A multi-step, energy-consuming pathway building the purine ring on a phosphoribosyl pyrophosphate (PRPP) backbone, utilizing amino acids (glutamine, glycine, aspartate) and one-carbon formyl donors [2][2].

-

Salvage Pathway : The recycling of free nucleobases (e.g., hypoxanthine, adenine) and nucleosides (adenosine) via enzymes like Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Adenosine Kinase (ADK) [3][3].

-

Energy Charge Cycling : The rapid interconversion of ATP, ADP, and AMP by adenylate kinase.

Causality in Experimental Design : Measuring steady-state AMP concentrations does not reflect the production/consumption rate (flux). A large pool size can result from either high production or low consumption. By introducing a deuterated precursor (e.g., 2D-hypoxanthine) or using AMP-d5 as an internal standard, we can precisely quantify the fractional contribution of the salvage pathway versus de novo synthesis [4][4].

Caption: Purine metabolic network highlighting de novo synthesis and salvage pathways for isotope tracing.

The Dual Role of Deuterated AMP in LC-MS/MS

In mass spectrometry, deuterated AMP (such as AMP-d5 or Adenosine-

-

Absolute Quantification (Isotope Dilution) : Biological matrices cause significant and unpredictable ion suppression during Electrospray Ionization (ESI). By spiking a known concentration of AMP-d5 into the extraction buffer, the MS signal ratio of endogenous AMP (M+0) to AMP-d5 (M+5) perfectly corrects for matrix effects and extraction losses, ensuring absolute quantitation [5][5].

-

Kinetic Flux Profiling : When cells are fed deuterated precursors (like D-ribose or 2D-hypoxanthine), the downstream incorporation of deuterium into the AMP pool produces mass shifts (e.g., M+1, M+2). Tracking the rate of M+2 AMP appearance directly measures the specific enzymatic flux through the salvage pathway [1][1].

Quantitative Data Comparison: Target Mass Shifts

| Tracer Used | Target Metabolite | Primary Mass Shift | Metabolic Pathway Assessed |

| AMP / GMP | M+1 to M+4 | De novo purine biosynthesis | |

| 2D-Hypoxanthine | IMP / AMP | M+1 to M+2 | Hypoxanthine salvage (HGPRT) |

| D-Adenosine | AMP | M+1 to M+4 | Adenosine salvage (ADK) |

| PRPP / AMP | M+5 (Ribose ring) | Pentose Phosphate Pathway to Purines |

Step-by-Step Methodology: Self-Validating Isotope Tracing

To ensure high scientific integrity, the following protocol incorporates self-validating Quality Control (QC) steps. The rapid turnover of ATP to AMP (half-life in seconds) necessitates immediate metabolic quenching to prevent artifactual data generation.

Step 1: Isotope Labeling

-

Plate cells in standard media and allow them to reach 70% confluence.

-

Wash cells twice with PBS to remove unlabeled nutrients and residual serum purines.

-

Introduce customized tracing media containing the stable isotope (e.g., 2 mM

N-Glutamine for de novo tracing, or 50 µM 2D-Hypoxanthine for salvage tracing). -

Incubate for predetermined time points (e.g., 0, 15, 30, 60, 120 minutes) to capture the linear kinetic phase of isotopic incorporation.

Step 2: Metabolic Quenching & Extraction

-

Rapidly aspirate the tracing media on ice.

-

Immediately add pre-chilled (-80°C) 80% methanol / 20% LC-MS grade water containing 1 µM AMP-d5 as an internal standard.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Vortex for 10 minutes at 4°C, then centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.

-

Transfer the clarified supernatant to LC-MS vials.

Step 3: LC-MS/MS Acquisition

Causality Check: Purine nucleotides are highly polar and do not retain well on standard C18 columns. Use Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reversed-phase chromatography to ensure proper retention and separation of structural isomers (e.g., 2'-AMP, 3'-AMP, 5'-AMP) [5][5].

-

Inject 5 µL of the extract onto a ZIC-pHILIC column.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) or Full Scan high-resolution mode (e.g., Orbitrap or Q-TOF).

-

Monitor the transitions for unlabeled AMP (m/z 346.06

136.06) and deuterated AMP-d5 (m/z 351.09

Caption: End-to-end LC-MS/MS workflow for stable isotope tracing of purine nucleotides.

Data Interpretation and Quality Control

A self-validating protocol requires internal checks to ensure data integrity before calculating metabolic flux:

-

Energy Charge Validation : Calculate the ATP/AMP ratio in the M+0 (unlabeled) channels. A ratio below 5:1 in standard in vitro cell culture indicates poor quenching efficiency and artifactual ATP degradation. If this QC fails, the AMP tracing data is invalid.

-

Natural Abundance Correction : Carbon-13 has a natural abundance of ~1.1%. The raw M+1 and M+2 signals must be mathematically corrected using matrices (e.g., IsoCor or AccuCor software) to subtract the natural isotopic background before calculating fractional enrichment [4][4].

Conclusion

The integration of deuterated AMP and stable isotope tracing provides unparalleled resolution into cellular metabolic rewiring. By strictly adhering to rapid quenching protocols, utilizing appropriate HILIC chromatography, and implementing rigorous natural abundance corrections, researchers can confidently map purine vulnerabilities in disease models, paving the way for targeted metabolic therapies.

References

- Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations Journal of the American Society for Mass Spectrometry (PMC)

- Stable isotope tracing in human plasma-like medium reveals metabolic and immune modulation of the glioblastoma microenvironment Neuro-Oncology

- Global stable-isotope tracing metabolomics reveals system-wide metabolic alternations in aging Drosophila Nature Communic

- FH variant pathogenicity promotes purine salvage pathway dependence in kidney cancer bioRxiv

- Purine salvage promotes treatment resistance in H3K27M-mutant diffuse midline glioma Cancer & Metabolism

Sources

- 1. Purine salvage promotes treatment resistance in H3K27M-mutant diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. FH variant pathogenicity promotes purine salvage pathway dependence in kidney cancer | bioRxiv [biorxiv.org]

- 4. Global stable-isotope tracing metabolomics reveals system-wide metabolic alternations in aging Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine 5'-Monophosphate-d2 Disodium Salt: A Technical Guide to Applications in Bioanalysis and Metabolic Research

Abstract This technical guide provides a comprehensive analysis of Adenosine 5'-Monophosphate-d2 (AMP-d2) disodium salt, focusing on its critical role as a stable isotope internal standard (IS) in quantitative mass spectrometry. We explore its physicochemical properties, validate its utility in correcting matrix effects during LC-MS/MS analysis, and delineate its application in metabolic flux studies. This document is engineered for researchers requiring high-precision protocols for nucleotide quantification in complex biological matrices.[1]

Introduction: The Analytical Imperative

Adenosine 5'-Monophosphate (AMP) is a central metabolite in cellular energetics (AMP:ATP ratio) and signal transduction (AMPK activation).[2][3][4][5] Accurate quantification of AMP in plasma, tissue, and cell culture is notoriously difficult due to:

-

Rapid Turnover: ATP degrades to AMP within seconds of cell lysis.

-

Matrix Effects: Biological matrices (e.g., plasma proteins, salts) suppress ionization in electrospray interfaces (ESI).

-

Extraction Losses: Hydrophilic nucleotides bind non-specifically to precipitated proteins.

Adenosine 5'-Monophosphate-d2 (labeled typically at the 5',5'' positions of the ribose moiety) serves as the gold-standard solution. By co-eluting with endogenous AMP while carrying a distinct mass signature (+2 Da), it acts as a dynamic reference point that normalizes every step of the analytical workflow.

Chemical & Physical Specifications

Understanding the specific isotope labeling is crucial for designing Mass Spectrometry transitions.

| Property | Specification |

| Chemical Name | Adenosine 5'-Monophosphate-d2 disodium salt |

| Label Position | 5', 5''-d2 (Deuterium on the 5' carbon of the ribose ring) |

| Molecular Formula | C₁₀H₁₀D₂N₅Na₂O₇P |

| Molecular Weight | ~393.2 g/mol (Salt form); Free acid +2 Da shift vs unlabeled |

| Solubility | Water (≥50 mg/mL); Insoluble in Ethanol/Acetonitrile |

| Stability | Hygroscopic. Store at -20°C. Avoid repeated freeze-thaw cycles. |

Technical Note: The 5',5'-d2 labeling is strategic. It is located on the ribose sugar, distinct from the adenine base. This affects the fragmentation pattern in MS/MS, often leaving the adenine base fragment unlabeled (m/z 136), while the precursor ion carries the +2 Da shift.

Core Application: LC-MS/MS Quantification

The primary application of AMP-d2 is as an Internal Standard for Isotope Dilution Mass Spectrometry (IDMS).

The Principle of Isotope Dilution

In IDMS, a known amount of AMP-d2 is spiked into the sample before extraction. Since the isotopologue possesses identical chemical properties (pKa, solubility, retention time) to endogenous AMP, it experiences the exact same extraction efficiency and ionization suppression.

Validated Experimental Protocol

Objective: Quantify AMP in Human Plasma/Cell Lysate.

Step 1: Stock Preparation

-

Dissolve AMP-d2 disodium salt in HPLC-grade water to 1 mg/mL (Stock A).

-

Dilute Stock A with 50% Methanol to 10 µg/mL (Working IS Solution).

-

Critical: Aliquot and store at -80°C. Nucleotides degrade rapidly in water at 4°C.

Step 2: Sample Extraction (Protein Precipitation)

-

Sample: 100 µL Plasma or Cell Homogenate.

-

Spike: Add 10 µL of Working IS Solution (AMP-d2). Vortex 10s.

-

Precipitate: Add 400 µL ice-cold Acetonitrile (containing 1% Formic Acid).

-

Incubate: -20°C for 20 minutes (enhances protein crash).

-

Centrifuge: 14,000 x g for 15 min at 4°C.

-

Supernatant: Transfer to a glass vial. Evaporate to dryness under nitrogen (optional, for concentration) or dilute 1:1 with water for HILIC injection.

Step 3: LC-MS/MS Conditions

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to AMP's polarity. C18 columns result in poor retention (dead volume elution).

-

Recommended: Amide-HILIC or ZIC-pHILIC (2.1 x 100 mm, 1.7 µm).

-

-

Mobile Phase:

-

MS Mode: ESI Positive (or Negative). Positive mode often yields better sensitivity for the Adenine base fragment.

MRM Transitions (Multiple Reaction Monitoring)

The following transitions are critical for specificity.

| Analyte | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |

| AMP (Endogenous) | ESI+ | 348.1 [M+H]⁺ | 136.1 | 25 | Loss of Ribose-Phosphate |

| AMP-d2 (IS) | ESI+ | 350.1 [M+H]⁺ | 136.1 | 25 | Precursor +2 Da; Product Unlabeled |

| AMP (Endogenous) | ESI- | 346.0 [M-H]⁻ | 79.0 (PO₃⁻) | 35 | Phosphate fragment |

| AMP-d2 (IS) | ESI- | 348.0 [M-H]⁻ | 79.0 (PO₃⁻) | 35 | Precursor +2 Da; Product Unlabeled |

Causality Check: Why is the product ion 136.1 the same for both? The d2 label is on the 5' carbon of the ribose. In ESI+, the bond between the Adenine N9 and the Ribose C1 breaks. The charge stays on the Adenine base (m/z 136). The Ribose-Phosphate moiety (containing the d2 label) is neutral loss. Thus, the fragment is unlabeled. Specificity is achieved via the Precursor mass difference.

Visualization: LC-MS/MS Workflow & Logic

The following diagram illustrates the self-validating nature of the IDMS workflow using AMP-d2.

Caption: Workflow demonstrating how AMP-d2 compensates for extraction losses and matrix effects by experiencing identical conditions to the analyte.

Advanced Application: Enzymatic Kinetics & Pathway Tracing

Beyond simple quantification, AMP-d2 is utilized to study the kinetics of enzymes that degrade or interconvert nucleotides.

5'-Nucleotidase Activity Assay

-

Mechanism: 5'-Nucleotidase hydrolyzes AMP to Adenosine + Phosphate.

-

Application: Incubate cell lysates with AMP-d2 substrate.

-

Readout: Monitor the appearance of Adenosine-d2 (m/z 270 -> 136).

-

Advantage: Using d2-labeled substrate avoids interference from high background levels of endogenous AMP and Adenosine in the lysate.

Pathway Visualization

Understanding where the d2 label ends up is critical for flux analysis.

Caption: Metabolic fate of AMP-d2.[2][5][7][8][9] The d2 label (ribose) is retained in phosphorylation (ATP) and dephosphorylation (Adenosine) pathways.

Technical Considerations & Troubleshooting

Isotopic Purity & Blank Contamination

-

Issue: Commercial AMP-d2 is typically >98% isotopic purity. However, 2% may be "d0" (unlabeled).

-

Impact: If you spike high concentrations of IS, the d0 impurity contributes to the endogenous AMP signal, causing overestimation.

-

Solution: Run a "Blank + IS" sample. If a peak appears at the AMP transition (348->136), calculate the contribution ratio and subtract it or reduce the IS spike concentration.

Back-Exchange

-

Risk: Deuterium on heteroatoms (OH, NH) exchanges rapidly with water.

-

Mitigation: AMP-d2 labels are on Carbon-5' (C-D bonds).[9] These are non-exchangeable under physiological conditions, ensuring the label remains stable during extraction and chromatography.

Chromatographic Separation

-

Isotope Effect: Deuterated compounds can elute slightly earlier than non-deuterated analogs in RPLC, though this effect is minimal in HILIC.

-

Requirement: Ensure the integration window covers both the d0 and d2 peaks if slight separation occurs, although they usually co-elute perfectly.

References

-

Frontiers in Molecular Biosciences. (2021). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides.[1][2][6][10] Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Mass spectrometry-based measurements of cyclic adenosine monophosphate in cells, simplified using reversed phase liquid chromatography.[10] Retrieved from [Link]

-

MDPI. (2024). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood.[1] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]

- 3. himedialabs.com [himedialabs.com]

- 4. Adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 5. chempep.com [chempep.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biodistribution of [11C]adenosine 5'-monophosphate ([11C]AMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Adenosine 5'-monophosphate disodium salt | TargetMol [targetmol.com]

- 10. Mass spectrometry-based measurements of cyclic adenosine monophosphate in cells, simplified using reversed phase liquid chromatography with a polar characterized stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability of Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt

Executive Summary

This guide provides a comprehensive technical analysis of the stability, degradation mechanisms, and handling protocols for Adenosine 5'-Monophosphate-5',5''-d2 (AMP-d2) . Primarily used as a Stable Isotope-Labeled Internal Standard (SIL-IS) in LC-MS/MS bioanalysis, the integrity of this molecule is critical for the accurate quantification of nucleotides.

While the deuterium label at the 5'-position exhibits high isotopic stability (negligible proton-deuterium exchange), the phosphoester bond remains susceptible to hydrolysis and enzymatic cleavage. This document details the physicochemical risks and outlines a self-validating quality control system for researchers.

Chemical Identity & Physicochemical Properties[1][2][3]

The stability of AMP-d2 is governed by two distinct factors: Chemical Stability (integrity of the molecular skeleton) and Isotopic Stability (retention of the deuterium label).

| Property | Description |

| Compound | Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt |

| Modification | Deuteration of the 5'-methylene hydrogens ( |

| Function | Internal Standard (IS) for LC-MS/MS quantification of AMP |

| Critical Bond | Phosphomonoester bond (susceptible to hydrolysis) |

| Isotopic Integrity | High.[1] The C-D bonds at the 5' position are aliphatic and non-exchangeable with solvent protons under physiological conditions. |

Why 5',5''-d2?

The 5' position is selected for deuteration because it is chemically inert regarding proton exchange. Unlike protons on the hydroxyl groups (ribose) or amine groups (adenine base), which exchange rapidly with solvent water (

Mechanisms of Degradation[5]

Understanding the causality of degradation is essential for troubleshooting.

A. Hydrolysis (Chemical)

The primary degradation pathway is the hydrolysis of the phosphoester bond, yielding Adenosine-d2 and inorganic phosphate (

-

Acidic Conditions (pH < 3.0): Rapid hydrolysis occurs. Extreme acidity can also lead to depurination (cleavage of the N-glycosidic bond), releasing free Adenine.

-

Alkaline Conditions (pH > 9.0): Slower hydrolysis compared to acid, but prolonged exposure will cleave the phosphate ester.

-

Neutral pH (6.0 - 8.0): Optimal stability window.

B. Enzymatic Degradation (Biological)

This is the most frequent cause of "unexplained" standard loss.

-

5'-Nucleotidases: Ubiquitous enzymes found on human skin, in bacterial contaminants, and biological matrices (plasma/tissue). They rapidly dephosphorylate AMP to Adenosine.

-

Risk: If the SIL-IS is added to a biological matrix without immediate enzyme quenching (e.g., acid precipitation or rapid heating), the internal standard will degrade during sample preparation, leading to quantification errors.

C. Visualization of Degradation Pathways[5][7]

Figure 1: Primary degradation pathways for AMP-d2. Yellow path indicates the most common enzymatic risk; Red path indicates chemical instability under acidic stress.

Experimental Protocol: Stability Assessment

To validate the integrity of your AMP-d2 stock, perform this Self-Validating Stress Test . This protocol differentiates between chemical instability and enzymatic contamination.

Materials

-

Analyte: AMP-d2 Disodium Salt.[3]

-

Solvents: HPLC-grade Water, Methanol.[3]

-

Stressors: 0.1 M HCl, 0.1 M NaOH, 3%

. -

Detection: LC-MS/MS or HPLC-UV (260 nm).

Step-by-Step Methodology

-

Preparation of Master Stock:

-

Dissolve AMP-d2 to 1 mg/mL in 50 mM Phosphate Buffer (pH 7.4).

-

Why: Water alone can become acidic upon absorbing

; buffer maintains the safe pH window.

-

-

Stress Conditions Setup:

-

Control: Store at 4°C.

-

Acid Stress: Mix 100 µL Stock + 100 µL 0.1 M HCl. Incubate 2h at RT.

-

Base Stress: Mix 100 µL Stock + 100 µL 0.1 M NaOH. Incubate 2h at RT.

-

Oxidative Stress: Mix 100 µL Stock + 100 µL 3%

. Incubate 2h at RT. -

Thermal Stress: Incubate 100 µL Stock at 60°C for 2h.

-

-

Quenching & Analysis:

-

Neutralize Acid/Base samples to pH 7.0 immediately after incubation.

-

Dilute all samples to 10 µg/mL with Mobile Phase A.

-

Inject onto LC-MS.[4]

-

-

Acceptance Criteria:

-

Recovery: > 95% of Control area.

-

Purity: No new peaks > 1% (specifically check for Adenosine-d2 mass transition).

-

Best Practices for Storage & Handling

The following protocols are designed to minimize hydrolysis and prevent isotopic exchange.

Storage Matrix

| State | Temp | Condition | Shelf Life |

| Powder (Lyophilized) | -20°C | Desiccated, Dark | > 2 Years |

| Stock Solution (High Conc.) | -80°C | pH 7.5 Buffer (TRIS/Phosphate) | 6-12 Months |

| Working Solution | 4°C | Aqueous | < 1 Week |

Handling Workflow (Self-Validating System)

Figure 2: Recommended workflow to prevent moisture uptake and hydrolysis during stock preparation.

Critical Handling Notes

-

Hygroscopicity: The disodium salt is highly hygroscopic. Opening a cold vial introduces condensation, which initiates hydrolysis in the solid state. Always allow the vial to reach room temperature before opening.[5]

-

Solvent Choice: Do not store long-term in pure Methanol or Acetonitrile. While soluble, nucleotides can precipitate or degrade via solvolysis over time. Aqueous buffers (pH 7-8) are preferred for stock solutions.

-

Glassware: Use silanized or plasticware. Phosphates can adsorb to active sites on untreated glass, leading to concentration loss at low levels (< 100 ng/mL).

Application Context: LC-MS/MS

In bioanalysis, AMP-d2 is used to normalize extraction efficiency and matrix effects.

The "Cross-Talk" Risk

Because AMP-d2 (+2 Da) is only 2 mass units heavier than AMP, the natural isotopic distribution of endogenous AMP (specifically the

-

Resolution: Ensure your chromatographic method separates AMP from potential interferences if the mass resolution is low.

-

Blank Check: Always inject a "Double Blank" (Matrix without Analyte or IS) and a "Zero Sample" (Matrix + IS only) to verify that the IS does not contain unlabeled AMP impurities.

Enzymatic Quenching in Matrix

When spiking AMP-d2 into plasma or tissue homogenate:

-

Do NOT spike into untreated warm plasma. 5'-nucleotidases will convert your IS to Adenosine-d2 within seconds.

-

Protocol: Add the IS into the extraction solvent (e.g., cold Methanol/Acetonitrile) or into the quenching acid (e.g., TCA/Perchloric Acid) before it contacts the biological sample. This ensures enzymes are denatured the moment the IS meets the matrix.

References

-

PubChem. (n.d.). Adenosine 5'-monophosphate | C10H14N5O7P. National Library of Medicine. Retrieved from [Link]

-

Martinez-Garcia, M. A., et al. (2002). Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation. Pulmonary Pharmacology & Therapeutics. Retrieved from [Link]

-

ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

Engineering Metabolic Resilience: A Technical Whitepaper on Adenosine-d2 and the Deuterium Kinetic Isotope Effect

Executive Summary

The strategic incorporation of stable heavy isotopes into pharmacological compounds has revolutionized modern drug design and metabolic tracing. Adenosine-d2, the deuterium-labeled analog of the endogenous autacoid adenosine, serves as a critical tool for researchers and drug development professionals. By exploiting the Deuterium Kinetic Isotope Effect (DKIE) , scientists can significantly alter the metabolic fate of adenosine without fundamentally changing its biochemical identity[1]. This whitepaper provides an authoritative, in-depth analysis of the metabolic stability of Adenosine-d2, detailing the mechanistic foundation of the DKIE, comparative pharmacokinetic data, and self-validating experimental protocols designed to isolate and quantify these isotopic advantages.

The Mechanistic Foundation: The Deuterium Kinetic Isotope Effect (DKIE)

To understand the enhanced metabolic stability of Adenosine-d2, we must first examine the quantum mechanical differences between protium (H) and deuterium (D). Deuterium possesses twice the atomic mass of protium, which fundamentally alters the vibrational frequency of the carbon-deuterium (C-D) bond[2].

In the ground state, the heavier mass of deuterium leads to a reduced vibrational stretching frequency and a lower zero-point energy compared to a standard carbon-hydrogen (C-H) bond[3]. Consequently, the C-D bond is significantly more stable—typically requiring an additional 1.2 to 1.5 kcal/mol of activation energy to reach the transition state for bond cleavage[2].

When the cleavage of this specific bond is the rate-limiting step in an enzyme-catalyzed reaction (such as oxidative metabolism by Cytochrome P450s or deamination by Adenosine Deaminase), the reaction rate is substantially reduced[1]. This phenomenon, quantified as the ratio of the rate constants (

Impact on Enzymatic Deamination

In vivo, non-deuterated adenosine is rapidly metabolized into inosine by Adenosine Deaminase (ADA) , a zinc metalloprotein that catalyzes irreversible hydrolytic deamination[4]. By strategically substituting hydrogen with deuterium at metabolic "soft spots," the rate of this enzymatic degradation is slowed, directly translating to increased metabolic stability and a prolonged pharmacokinetic half-life[1].

Adenosine-d2 deamination pathway highlighting KIE-mediated metabolic slowing.

Comparative Pharmacokinetics: Deuterated vs. Non-Deuterated Adenosine

While the physicochemical properties of Adenosine-d2 closely mirror its non-deuterated counterpart, the subtle differences induced by the DKIE cascade into significant pharmacokinetic shifts. Deuterium's slightly smaller molar volume and reduced lipophilicity can even subtly impact receptor binding dynamics[3].

The table below synthesizes the observed and theoretically calculated differences between the two molecules[1]:

| Pharmacokinetic Parameter | Non-Deuterated Adenosine | Adenosine-d2 | Mechanistic Rationale |

| Molecular Weight | ~267.24 g/mol | ~269.25 g/mol | Isotopic substitution of two protium atoms with heavier deuterium atoms[1]. |

| In Vitro Half-life ( | Shorter | Longer | The DKIE increases the activation energy required for enzymatic degradation by ADA and Phase I enzymes[2]. |

| Intrinsic Clearance ( | Higher | Lower | Slower rate of C-D bond cleavage directly reduces the velocity of metabolic clearance[1]. |

| In Vivo | Lower | Higher | Slower first-pass metabolism allows for higher peak plasma concentrations[1]. |

| Receptor Binding Affinity | Baseline | Maintained / Enhanced | Deuterium's smaller molar volume can subtly alter the ligand-receptor binding pocket dynamics[3]. |

Validated Experimental Protocols for Metabolic Assessment

As a Senior Application Scientist, I emphasize that proving the metabolic advantage of Adenosine-d2 requires self-validating experimental systems. The following protocols are engineered with strict internal controls to ensure that any observed differences in clearance are exclusively attributable to the isotopic substitution, negating artifactual degradation.

Protocol A: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (

-

Substrate Preparation: Prepare 1 µM solutions of both Adenosine and Adenosine-d2 in 0.1 M phosphate buffer (pH 7.4).

-

Causality: Maintaining a strict physiological pH prevents non-enzymatic, acid/base-catalyzed hydrolysis of the ribose moiety, ensuring that all measured degradation is purely enzymatic[5].

-

-

Microsome Addition: Add pooled human or rat liver microsomes to achieve a final protein concentration of 0.5 mg/mL[1].

-

Causality: Standardizing the protein concentration ensures the reaction remains in the linear range of enzyme kinetics, preventing premature substrate depletion or enzyme saturation.

-

-

Thermal Equilibration & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system[1].

-

Causality: Pre-incubation prevents temperature-gradient artifacts. NADPH is the obligate electron donor for Phase I oxidative enzymes; its addition acts as a precise "start switch" for the assay.

-

-

Time-Course Quenching: Withdraw 50 µL aliquots at precise intervals (0, 5, 15, 30, and 60 minutes). Immediately dispense into 150 µL of ice-cold acetonitrile containing a distinct internal standard.

-

Causality: The organic solvent and thermal shock instantly denature the metabolic enzymes, halting the reaction at exact time points to generate a flawless kinetic decay curve.

-

-

LC-MS/MS Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes to pellet proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound. Plot the natural logarithm of the remaining percentage against time to calculate

(

Step-by-step workflow for in vitro microsomal metabolic stability assessment.

Protocol B: Adenosine Deaminase (ADA) Kinetic Isotope Effect Assay

Objective: To isolate and quantify the primary DKIE specifically on the ADA-mediated deamination pathway[6].

-

Enzyme Reconstitution: Reconstitute ADA in a buffer supplemented with trace zinc.

-

Causality: ADA is a TIM barrel hydrolase and a zinc metalloprotein[4]. Ensuring zinc saturation prevents apoenzyme formation, which would artificially lower the observed

.

-

-

Spectrophotometric Monitoring: Prepare serial dilutions of Adenosine-d2. Monitor the reaction continuously at 37°C using a UV-Vis spectrophotometer, tracking the decrease in absorbance at 265 nm (loss of adenosine) and the concurrent increase at 250 nm (appearance of inosine).

-

Causality: Continuous spectrophotometric monitoring allows for the real-time calculation of initial velocities (

) without the risk of quenching delays or extraction losses.

-

-

KIE Calculation: Determine the Michaelis-Menten constants (

and

Storage and Handling Best Practices

To preserve the integrity of Adenosine-d2 for sensitive metabolic assays, strict storage protocols must be adhered to. While deuteration enhances enzymatic stability, it does not necessarily confer immunity to environmental chemical degradation[5].

-

Long-Term Storage: Solid material and stock solutions should be stored at -20°C or -80°C to ensure multi-year stability[5].

-

Aqueous Solutions: Maintain a neutral pH to prevent acid-catalyzed hydrolysis of the glycosidic bond, which yields adenine and ribose degradants[5].

-

Photostability: Store in light-resistant containers to prevent potential long-term photodegradation[5].

References

-

A Comparative Analysis of Deuterated vs. Non-Deuterated Adenosine in Metabolic Studies - Benchchem. 1

-

Selective Deuteration Improves the Affinity of Adenosine A2A Receptor Ligands – A Computational Case Study with Istradefylline - FULIR. 3

-

Deuterium in drug discovery: progress, opportunities and challenges - PMC. 2

-

Hydrogen Deuterium Exchange within Adenosine Deaminase, a TIM Barrel Hydrolase, Identifies Networks for Thermal Activation of Catalysis - PMC. 4

-

Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - MDPI. 7

-

An In-depth Technical Guide to the Stability and Storage of Adenosine-d2 - Benchchem.5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. Hydrogen Deuterium Exchange within Adenosine Deaminase, a TIM Barrel Hydrolase, Identifies Networks for Thermal Activation of Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study [mdpi.com]

The Role of Deuterated Nucleotides in Structural Biology: A Technical Guide

Executive Summary

As the therapeutic landscape shifts toward targeting large, complex RNA molecules and ribonucleoprotein (RNP) assemblies, structural biologists face a critical bottleneck: the physical limitations of traditional analytical techniques. In Nuclear Magnetic Resonance (NMR) spectroscopy, RNAs larger than 50 nucleotides suffer from severe spectral crowding and rapid signal decay[1]. In Small-Angle Neutron Scattering (SANS), distinguishing the distinct conformations of interacting macromolecules within a complex is mathematically intractable without differential labeling[2].

The strategic incorporation of deuterated nucleotides —where specific hydrogen atoms (

Mechanistic Foundations: The Physics of Deuteration

To utilize deuterated nucleotides effectively, one must understand the causality behind why isotopic substitution alters instrumental readout.

NMR Spectroscopy: Mitigating Dipolar Coupling

In unlabeled RNA, the dense network of protons (particularly on the ribose ring) creates strong

Deuterium has a gyromagnetic ratio approximately 6.5 times lower than that of hydrogen. By replacing non-exchangeable ribose protons (e.g., H3', H4', H5', H5'') with deuterium, the dipolar relaxation pathways are effectively severed[5]. This causal chain—reduced dipolar coupling

Causality of deuteration on NMR transverse relaxation and spectral resolution.

Neutron Scattering: The Contrast Variation Principle

In SANS, the scattering intensity depends on the difference in Scattering Length Density (SLD) between the macromolecule and the solvent[2]. Hydrogen has a negative coherent neutron scattering length (-3.74 fm), whereas deuterium has a positive one (+6.67 fm)[6].

By varying the ratio of H

Logical framework of contrast variation SANS for macromolecular complexes.

Quantitative Data Summaries

The empirical advantages of deuterated nucleotides are best demonstrated through quantitative comparison.

Table 1: Impact of Deuteration on RNA NMR Relaxation Rates Data reflects generalized improvements in a 30-nt RNA model (e.g., HIV-2 TAR RNA)[5].

| Parameter | Unlabeled RNA (Protonated) | Deuterated RNA (3',4',5',5''- | Fold Improvement |

| ~1.5 seconds | ~3.0 seconds | 2.0x longer | |

| ~15 - 20 ms | ~35 - 45 ms | ~2.0x longer | |

| Spectral Crowding (Ribose Region) | Severe overlap | Highly resolved | Qualitative Leap |

Table 2: Neutron Scattering Length Densities (SLD) and Match Points Approximate values for calculating solvent contrast in SANS experiments[2][6].

| Macromolecule / Solvent | SLD ( | Match Point (% D |

| H | -0.56 | N/A |

| D | +6.40 | N/A |

| Unlabeled Protein | ~1.8 - 2.2 | ~42% |

| Unlabeled RNA/DNA | ~3.5 - 4.0 | ~65 - 70% |

| Deuterated RNA | > 6.0 | ~95 - 100% |

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Chemo-Enzymatic Synthesis of Specifically Deuterated NTPs

Rationale: Pure chemical synthesis of NTPs suffers from poor stereoselectivity and low yields during phosphorylation. Combining chemical synthesis of deuterated ribose with enzymatic conversion (using purine salvage and pyrimidine biosynthetic pathways) guarantees >98% isotopic purity and high yield[5][7].

Step-by-Step Methodology:

-

Precursor Preparation: Begin with commercially available, specifically deuterated D-ribose (e.g., D-ribose-3,4,5,5'-d

) or synthesize it chemically from glycerol-d -

PRPP Synthesis: Convert the deuterated ribose to 5-phospho-D-ribosyl-

-1-pyrophosphate (PRPP) using recombinant ribokinase and PRPP synthetase in a buffered solution (pH 7.5) containing ATP and Mg -

Base Coupling (Purines): To synthesize deuterated ATP or GTP, incubate the deuterated PRPP with adenine or guanine in the presence of adenine phosphoribosyltransferase (APRT) or hypoxanthine-guanine phosphoribosyltransferase (HGPRT), respectively[7].

-

Base Coupling (Pyrimidines): To synthesize deuterated UTP, react PRPP with orotate using orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate decarboxylase (ODCase), followed by kinase-mediated phosphorylation[7]. CTP is subsequently generated from UTP using CTP synthetase[7].

-

Reaction Monitoring: Monitor the reaction progress via anion-exchange HPLC. The reaction is self-validating: the disappearance of the monophosphate peak and the rise of the triphosphate peak confirm enzymatic turnover[7].

-

Purification: Purify the deuterated NTPs using preparative boronate affinity chromatography followed by anion-exchange chromatography to achieve >98% purity[7].

Workflow for the enzymatic synthesis of deuterated RNA.

Protocol 2: Contrast Variation SANS (CV-SANS) for Protein-RNA Complexes

Rationale: D

Step-by-Step Methodology:

-

Complex Assembly: Reconstitute the macromolecular complex using unlabeled protein and the deuterated RNA synthesized via in vitro transcription (from Protocol 1)[6][7].

-

Dialysis and Contrast Series: Dialyze the complex against buffers containing varying ratios of H

O to D -

Sample Validation (Critical Step): Prior to neutron beam exposure, measure each contrast sample using DLS. If the hydrodynamic radius (

) increases significantly in high D -

SANS Measurement: Acquire scattering data

at a neutron source. At 42% D -

Data Reduction & Analysis: Extract the Radius of Gyration (

) and forward scattering

Conclusion

The integration of deuterated nucleotides into structural biology workflows is not merely an incremental enhancement; it is a fundamental requirement for pushing the boundaries of NMR and SANS. By systematically eliminating dipolar relaxation pathways and manipulating neutron scattering length densities, researchers can resolve the structures of massive therapeutic RNAs and their functional complexes. As RNA therapeutics continue to dominate drug discovery pipelines, mastering these isotopic labeling techniques will remain a cornerstone of advanced structural biology.

References

-

Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons Source: ScienceOpen URL:[Link]

-

The power of SANS, combined with deuteration and contrast variation, for structural studies of functional and dynamic biomacromolecules Source: EPJ Web of Conferences URL:[Link]

-

Small-angle scattering contrast calculator for protein and nucleic acid complexes in solution Source: NIST / Journal of Applied Crystallography URL:[Link]

-

Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs Source: NIH / Current Opinion in Structural Biology URL:[Link]

-

Preparation of Specifically Deuterated RNA for NMR Studies Using a Combination of Chemical and Enzymatic Synthesis Source: ACS Publications / Journal of the American Chemical Society URL:[Link]

-

Stable Isotopes for Biomolecular NMR Source: UK Isotope / CIL URL:[Link]

-

Application of NMR to Large RNAs Source: NIH / PMC URL:[Link]

Sources

- 1. Application of NMR to Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-angle neutron scattering contrast variation studies of biological complexes: Challenges and triumphs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ukisotope.com [ukisotope.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. epj-conferences.org [epj-conferences.org]

- 7. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

Methodological & Application

Application Note: Precision Quantitation of Adenosine 5'-Monophosphate (AMP) using AMP-d2 Internal Standard

Abstract

This application note details a robust, validated protocol for the quantification of Adenosine 5'-Monophosphate (AMP) in complex biological matrices (plasma, cell lysates, and tissue) using Adenosine 5'-Monophosphate-d2 (AMP-d2) as a stable isotope-labeled internal standard (SIL-IS).

Accurate quantification of AMP is critical for assessing cellular energy charge (ATP/ADP/AMP ratios) and metabolic signaling via the AMPK pathway. However, the analysis is complicated by the rapid enzymatic interconversion of nucleotides and significant matrix effects in Mass Spectrometry. This guide overcomes these challenges by combining Hydrophilic Interaction Liquid Chromatography (HILIC) with a rapid metabolic quenching sample preparation strategy.

Introduction & Scientific Rationale

The Challenge of Nucleotide Analysis

Quantifying AMP involves three primary hurdles that this protocol addresses:

-

Metabolic Instability: ATP and ADP rapidly degrade to AMP (and subsequently to Adenosine) during sample collection, leading to artificial elevation of AMP levels.

-

Solution: We utilize a "Stop Solution" containing cold organic solvent to immediately denature enzymes (ATPases, kinases) upon collection.

-

-

Polarity & Retention: AMP is highly polar and retains poorly on standard C18 columns.

-

Solution: We employ HILIC chromatography, which retains polar analytes without the need for ion-pairing reagents that suppress MS ionization and contaminate the source.

-

-

Matrix Effects: Biological extracts contain salts and phospholipids that suppress ionization.

-

Solution:AMP-d2 is chemically identical to AMP but mass-shifted. It co-elutes with AMP, experiencing the exact same ionization suppression/enhancement, thereby mathematically correcting the final calculated concentration.

-

Role of the Internal Standard (AMP-d2)

Adenosine 5'-Monophosphate-d2 (AMP-d2) typically carries two deuterium atoms on the 5' carbon of the ribose ring (5',5''-d2).

-

Mass Shift: +2 Da relative to endogenous AMP.

-

Co-elution: Perfect chromatographic overlap with AMP ensures precise correction for matrix effects.

Compound Information & Handling

| Property | Analyte (AMP) | Internal Standard (AMP-d2) |

| Chemical Name | Adenosine 5'-monophosphate | Adenosine-5',5''-d2 5'-monophosphate |

| Molecular Formula | C₁₀H₁₄N₅O₇P | C₁₀H₁₂D₂N₅O₇P |

| Molecular Weight | 347.22 g/mol | ~349.24 g/mol |

| Storage | -20°C (Solid), -80°C (Solution) | -20°C (Solid), -80°C (Solution) |

| Solubility | Water, PBS | Water, PBS |

| Stability | Hydrolyzes in acid; heat sensitive.[1][2] | Same as AMP. Avoid freeze-thaw cycles. |

Critical Handling Note: Nucleotides are prone to hydrolysis. Keep all stock solutions on ice during use. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Workflow

The following diagram illustrates the critical "Quench & Spike" workflow required to preserve the endogenous AMP/ATP ratio.

Caption: Workflow emphasizing the rapid quenching step to prevent ATP degradation, which would artificially inflate AMP readings.

Protocol: Sample Preparation

Reagents

-

Extraction Solvent (Stop Solution): 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C or -20°C.

-

Internal Standard Working Solution (IS-WS): 1 µg/mL AMP-d2 in 50% Methanol.

Procedure (Adherent Cells)

-

Preparation: Place the Extraction Solvent on dry ice/ice bath before starting.

-

Wash: Rapidly wash cells (6-well plate) once with ice-cold PBS. Aspirate PBS completely.

-

Quench & Spike: Immediately add 800 µL of cold Extraction Solvent .

-

IS Addition: Add 10 µL of IS-WS (AMP-d2) directly to the well.

-

Note: Adding IS at this stage corrects for extraction recovery losses.

-

-

Harvest: Scrape cells and transfer the lysate to a pre-chilled 1.5 mL microcentrifuge tube.

-

Lysis: Vortex for 30 seconds. Optional: Sonicate for 10 seconds on ice.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and debris.

-

Transfer: Transfer the clear supernatant to an LC vial.

-

Optional: If sensitivity is an issue, dry the supernatant under Nitrogen at 30°C and reconstitute in 100 µL of 50% Acetonitrile.

-

Protocol: LC-MS/MS Method Development[3][4]

Chromatographic Conditions (HILIC)

Reversed-phase C18 is not recommended for AMP without ion-pairing agents. HILIC provides superior retention and MS compatibility.

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., SeQuant ZIC-pHILIC).

-

Column Temp: 35°C.

-

Injection Volume: 2-5 µL.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with Ammonium Hydroxide).

-

Why pH 9? High pH improves peak shape for phosphate groups on HILIC amide columns.

-

-

Mobile Phase B: Acetonitrile (100%).

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |

|---|---|---|---|

| 0.0 | 10 | 90 | Initial high organic for retention |

| 1.0 | 10 | 90 | Isocratic hold |

| 6.0 | 50 | 50 | Linear ramp to elute polar AMP |

| 7.0 | 50 | 50 | Wash |

| 7.1 | 10 | 90 | Return to initial |

| 10.0 | 10 | 90 | Re-equilibration (Critical in HILIC) |

Mass Spectrometry Conditions (ESI+)

While negative mode is often used for nucleotides, Positive Mode (ESI+) is selected here to allow simultaneous detection of Adenosine and AMP in the same run, as Adenosine ionizes poorly in negative mode.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[5]

-

Source Temp: 500°C.

-

Capillary Voltage: 4500 V.

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Cone (V) | Collision (eV) | Type |

| AMP | 348.1 [M+H]⁺ | 136.1 (Adenine) | 50 | 30 | 20 | Quantifier |

| AMP | 348.1 [M+H]⁺ | 119.1 | 50 | 30 | 35 | Qualifier |

| AMP-d2 (IS) | 350.1 [M+H]⁺ | 136.1 (Adenine) | 50 | 30 | 20 | Quantifier |

Note: The d2 label is on the ribose ring. The product ion (Adenine base, m/z 136) does not carry the label, so the mass shift is observed in the Precursor only. If your AMP-d2 is labeled on the Adenine base (less common), the transitions would be 350 -> 138.Always verify your IS structure with the Certificate of Analysis.

Data Analysis & Validation

Calculation

Calculate the Area Ratio for each sample:

Plot the Calibration Curve:

- : Area Ratio

- : Concentration of AMP

-

Weighting:

(Recommended to improve accuracy at the lower end of the curve).

Validation Criteria (Acceptance Limits)

-

Linearity:

.[6] -

Accuracy: ±15% of nominal concentration (±20% at LLOQ).

-

Precision (CV): <15% (<20% at LLOQ).

-

Recovery: IS response in matrix should be consistent (within 20%) of IS response in solvent.

Troubleshooting & Best Practices

| Issue | Possible Cause | Solution |

| High AMP Background | ATP hydrolysis during prep. | Ensure extraction solvents are cold (-20°C). Work faster. Do not let samples sit at RT. |

| Poor Retention (Early Elution) | HILIC phase dewetting or high water content in sample. | Ensure sample diluent is at least 50% Acetonitrile. Check column equilibration time. |

| Signal Suppression | Co-eluting salts/lipids. | Use the AMP-d2 IS to correct. If suppression >50%, reduce injection volume or dilute sample. |

| Carryover | AMP "sticking" to injector. | Use a needle wash of 50:50 MeOH:Water with 0.1% Formic Acid. |

References

-

Evaluation of Nucleotide Stability: Analysis of the stability of stored adenosine 5'-monophosphate. (2002). Pulmonary Pharmacology & Therapeutics.

-

HILIC Method for Nucleotides: Hydrophilic interaction chromatography-tandem mass spectrometry for the quantification of adenine nucleotides. (2017).[7] Journal of Chromatography B.

-

Internal Standard Strategy: Use of Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS. (2019). Bioanalysis Zone.

-

AMP-d2 Compound Data: Adenosine 5'-Monophosphate-d2 Product Information. Cayman Chemical / CIL.

Disclaimer: This protocol is for research use only. Users should verify MRM transitions against the specific lot of Internal Standard purchased, as labeling positions (Ribose vs. Adenine) may vary by manufacturer.

Sources

- 1. Adenosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Amp(2-) | C10H12N5O7P-2 | CID 15938965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

Application Note: Robust LC-MS/MS Quantification of Endogenous Adenosine Using Adenosine-d2

Introduction and Analytical Challenges

Adenosine is a ubiquitous endogenous purine nucleoside that acts as a critical signaling molecule in cardiovascular function, neuro-modulation, and the tumor microenvironment's immunosuppressive pathways. Accurate quantification of extracellular adenosine in plasma is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and biomarker studies.

However, measuring basal adenosine levels presents a severe analytical challenge: adenosine has a half-life of less than 10 seconds in circulating blood [1]. Upon blood draw, erythrocytes rapidly internalize adenosine via Equilibrative Nucleoside Transporter 1 (ENT1), while intracellular and extracellular enzymes—specifically Adenosine Deaminase (ADA) and Adenosine Kinase (ADK)—rapidly metabolize it into inosine and AMP, respectively[1][2].

To overcome this, we present a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. This protocol relies on two foundational pillars:

-

Pre-Analytical Stabilization ("STOP" Solution): Immediate enzymatic and transport inhibition at the point of collection[3][4].

-

Stable Isotope-Labeled Internal Standardization (SIL-IS): The use of Adenosine-d2 to correct for matrix suppression, extraction recovery variances, and ionization fluctuations inherent to ESI-MS[5][6].

Mechanistic Rationale & Workflows

To ensure scientific integrity, one must understand the causality behind the sample preparation. The diagram below illustrates the metabolic pathways of adenosine and the targeted inhibition required to "freeze" the in vivo concentration at the moment of venipuncture.

Figure 1: Adenosine metabolism pathway and targeted enzymatic inhibition by the STOP solution.

The Analytical Workflow

The workflow integrates immediate stabilization with a robust Hydrophilic Interaction Liquid Chromatography (HILIC) separation. HILIC is chosen over reversed-phase (RP) chromatography because adenosine is highly polar; HILIC provides superior retention and peak shape without the signal-suppressing effects of ion-pairing reagents[7][8].

Figure 2: Pre-analytical stabilization and HILIC-MS/MS workflow for adenosine quantification.

Materials and Reagents

| Reagent / Standard | Purpose | Specification / Source |

| Adenosine | Calibration Standard | LC-MS Grade, Purity >99% |

| Adenosine-d2 | Internal Standard (IS) | Stable Isotope Labeled, +2 Da shift[5][9] |

| Dipyridamole | ENT1 Inhibitor | Purity >98%[2][4] |

| EHNA Hydrochloride | ADA Inhibitor | Purity >98%[2][4] |

| Acetonitrile (ACN) | Protein Precipitation / Mobile Phase | LC-MS Grade |

| Ammonium Formate | Mobile Phase Buffer | LC-MS Grade |

| Formic Acid | Mobile Phase Modifier | LC-MS Grade |

Experimental Protocols

Preparation of the "STOP" Solution

To guarantee the integrity of the basal adenosine levels, the STOP solution must be pre-loaded into the collection syringes or added to the blood within 5 seconds of collection[10][11].

-

Prepare a 100x concentrated stock of the STOP solution in saline containing:

-

7.5 mM Dipyridamole (Inhibits cellular uptake).

-

1.5 mM EHNA (Inhibits adenosine deaminase).

-

-

Application: Add 10 µL of the 100x STOP solution per 1 mL of whole blood immediately upon collection (Final blood concentrations: 75 µM Dipyridamole, 15 µM EHNA)[4]. Gently invert 3 times.

-

Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to isolate the stabilized plasma.

Preparation of Standards and Quality Controls (QCs)

-

Primary Stock: Dissolve Adenosine in 50:50 Methanol:Water to yield a 1 mg/mL stock[5].

-

Working Solutions: Dilute the stock serially in 50:50 Methanol:Water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of Adenosine-d2 in 100% ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid[5]. This serves a dual purpose: precipitating proteins and delivering the IS simultaneously.

Sample Extraction (Protein Precipitation)

This protocol employs a rapid protein precipitation (PPT) method optimized for HILIC analysis.

-

Thaw stabilized plasma samples on ice.

-

Aliquot 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

-

Add 200 µL of the ice-cold IS Working Solution (100 ng/mL Adenosine-d2 in ACN with 0.1% Formic Acid)[5].

-

Vortex vigorously for 30 seconds to ensure complete protein denaturation.

-

Transfer 150 µL of the clear supernatant to an autosampler vial. The high organic content (80% ACN) makes this extract ideal for direct injection onto a HILIC column without further evaporation/reconstitution[7].

LC-MS/MS Analytical Conditions

Chromatography (HILIC)

A HILIC column is utilized to retain the highly polar adenosine molecule. The gradient starts with a high percentage of organic solvent to promote retention, gradually increasing the aqueous phase to elute the analytes[7][8].

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 5 | 95 | Initial |

| 1.0 | 5 | 95 | Isocratic hold |

| 4.0 | 40 | 60 | Linear gradient |

| 5.0 | 40 | 60 | Column wash |

| 5.1 | 5 | 95 | Re-equilibration |

| 7.5 | 5 | 95 | End |

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The +2 Da shift of Adenosine-d2 ensures no isotopic crosstalk with the endogenous analyte[5].

General MS Parameters:

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

MRM Transitions:

| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Adenosine | 268.1 | 136.1 | 50 | 20 |

| Adenosine-d2 (IS) | 270.2 | 136.1 | 50 | 20 |

Causality Note: The product ion m/z 136.1 corresponds to the protonated adenine base. Because the two deuterium atoms in Adenosine-d2 are located on the ribose ring, the neutral loss of the ribose moiety yields the same m/z 136.1 product ion as the unlabeled standard[5].

Method Validation & System Suitability

To ensure the protocol operates as a self-validating system , the following parameters must be assessed in accordance with FDA/EMA bioanalytical guidelines:

-

System Suitability: Inject the 100 ng/mL standard 6 times before the run. The Coefficient of Variation (CV) for the Adenosine/Adenosine-d2 peak area ratio must be ≤ 5%.

-

Linearity: The calibration curve (1 to 1000 ng/mL) must exhibit an

using a -

Lower Limit of Quantification (LLOQ): Defined as the lowest concentration where the signal-to-noise (S/N) ratio is

, with precision (CV) -

Matrix Effect (IS Normalized): Calculate the Matrix Factor (MF) by dividing the peak area of post-extraction spiked samples by the peak area of neat standards. The IS-normalized MF (MF_Adenosine / MF_Adenosine-d2) must be between 0.85 and 1.15, proving the SIL-IS effectively compensates for ion suppression[12].

-

Benchtop Stability: QC samples must be evaluated to confirm that the STOP solution effectively prevents adenosine degradation at room temperature for at least 4 hours prior to extraction[3].

References

-

HILIC-MS/MS Analysis of Adenosine in Patient Blood. MDPI.[Link]

-

A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers.[Link]

-

Accurate measurement of endogenous adenosine in human blood. PLOS ONE.[Link]

-

Reliable Determination of ATP and Its Metabolites by LC-MS Using Blood Collection Tubes with and without Ectonucleotidase Inhibitors. ACS Pharmacology & Translational Science.[Link]

-

Development and validation of an LC-MS/MS method for the quantitative analysis of the adenosine A2a receptor antagonist NIR178 and its monohydroxy metabolite in human plasma. PubMed.[Link]

-

Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. Preprints.org.[Link]

-

Adenosine pathway regulates inflammation during Plasmodium vivax infection. PMC - NIH.[Link]

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine pathway regulates inflammation during Plasmodium vivax infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. de.lumiprobe.com [de.lumiprobe.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]

- 9. lumiprobe.com [lumiprobe.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood[v1] | Preprints.org [preprints.org]

- 12. Development and validation of an LC-MS/MS method for the quantitative analysis of the adenosine A2a receptor antagonist NIR178 and its monohydroxy metabolite in human plasma: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Sample Preparation for the Quantification of Adenosine in Human Plasma using Adenosine-d2 Internal Standardization

Introduction: The Adenosine Analytical Challenge